Cas no 16501-01-2 (1,2-Benzenedicarboxylicacid, 1-(2-methoxyethyl) ester)

1,2-Benzenedicarboxylicacid, 1-(2-methoxyethyl) ester structure
16501-01-2 structure
Product Name:1,2-Benzenedicarboxylicacid, 1-(2-methoxyethyl) ester
Numero CAS:16501-01-2
MF:C11H12O5
MW:224.209983825684
CID:141159
PubChem ID:85462
Update Time:2025-05-19

1,2-Benzenedicarboxylicacid, 1-(2-methoxyethyl) ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2-Benzenedicarboxylicacid, 1-(2-methoxyethyl) ester
    • 2-(2-methoxyethoxycarbonyl)benzoic acid
    • mono(2-methoxyethyl) phthalate
    • 1,2-Benzenedicarboxylic acid, mono(2-methoxyethyl) ester
    • BRN 3293107
    • Methoxyethyl phthalate
    • Monomethoxyethyl phthalate
    • Phthalic acid, methoxyethyl ester
    • Phthalic acid, mono(2-methoxyethyl) ester
    • Phthalic acid, mono(2-methoxyethyl) ester (8CI)
    • Phthalic acid, monomethoxyethyl ester
    • USAF KE-3
    • NGFWAKGWMSOVMP-UHFFFAOYSA-N
    • Phthalic acid hydrogen 2-(2-methoxyethyl) ester
    • Phthalic acid hydrogen 1-(2-methoxyethyl) ester
    • 2-Methoxyethyl hydrogen phthalate
    • SCHEMBL186286
    • E77564
    • AS-80491
    • Mono-2-methoxyethyl phthalate
    • 3-09-00-04172 (Beilstein Handbook Reference)
    • Phthalic acid mono(2-methoxyethyl) ester
    • DTXSID90884912
    • 1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester
    • Phthalic acid, mono-2-methoxyethyl ester
    • 2-((2-Methoxyethoxy)carbonyl)benzoic acid
    • 16501-01-2
    • Inchi: 1S/C11H12O5/c1-15-6-7-16-11(14)9-5-3-2-4-8(9)10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
    • Chiave InChI: NGFWAKGWMSOVMP-UHFFFAOYSA-N
    • Sorrisi: O(C(C1C=CC=CC=1C(=O)O)=O)CCOC

Proprietà calcolate

  • Massa esatta: 224.06846
  • Massa monoisotopica: 224.068
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 6
  • Complessità: 251
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1
  • Superficie polare topologica: 72.8A^2

Proprietà sperimentali

  • Densità: 1.1478 (rough estimate)
  • Punto di ebollizione: 282°C (estimate)
  • Punto di infiammabilità: 132.8°C
  • Indice di rifrazione: 1.4720 (estimate)
  • PSA: 72.83

1,2-Benzenedicarboxylicacid, 1-(2-methoxyethyl) ester Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
A2B Chem LLC
AA86929-100mg
1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester
16501-01-2 95%+
100mg
$184.00 2024-04-20
A2B Chem LLC
AA86929-250mg
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A2B Chem LLC
AA86929-1g
1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester
16501-01-2 95%+
1g
$972.00 2024-04-20
1PlusChem
1P001VOX-100mg
1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester
16501-01-2 95%+
100mg
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1PlusChem
1P001VOX-250mg
1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester
16501-01-2 95%+
250mg
$322.00 2024-06-19
1PlusChem
1P001VOX-1g
1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester
16501-01-2 95%+
1g
$839.00 2024-06-19
Aaron
AR001VX9-100mg
1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester
16501-01-2 95%
100mg
$156.00 2023-12-15
Aaron
AR001VX9-250mg
1,2-Benzenedicarboxylic acid, 1-(2-methoxyethyl) ester
16501-01-2 95%
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$312.00 2023-12-15
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16501-01-2 95%
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